molecular formula C9H7BrClN B14076271 7-Bromo-6-chloro-5-methyl-1H-indole

7-Bromo-6-chloro-5-methyl-1H-indole

Cat. No.: B14076271
M. Wt: 244.51 g/mol
InChI Key: VAZLLRWRNKRWCJ-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-5-methyl-1H-indole is a synthetic indole derivative characterized by the presence of bromine, chlorine, and methyl substituents on the indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-5-methyl-1H-indole typically involves the halogenation of 5-methyl-1H-indole. The process includes:

    Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Chlorination: Employing chlorine gas or N-chlorosuccinimide (NCS) for chlorination.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis, starting from commercially available indole derivatives. The process is optimized for high yield and purity, often using catalytic methods and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-5-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.

    Oxidation and Reduction: These reactions modify the electronic properties of the indole ring.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromo-6-chloro-5-methyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-5-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

  • 7-Bromo-5-chloro-1H-indazole
  • 6-Bromo-1H-indole
  • 5-Bromoindole

Comparison: Compared to these similar compounds, 7-Bromo-6-chloro-5-methyl-1H-indole is unique due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications .

Properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

7-bromo-6-chloro-5-methyl-1H-indole

InChI

InChI=1S/C9H7BrClN/c1-5-4-6-2-3-12-9(6)7(10)8(5)11/h2-4,12H,1H3

InChI Key

VAZLLRWRNKRWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Cl)Br)NC=C2

Origin of Product

United States

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